2-(2-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-2-30-17-9-7-16(8-10-17)22(29)27-11-13-28(14-12-27)23-20(15-25)26-21(31-23)18-5-3-4-6-19(18)24/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXOFXSEGQEKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve a substitution reaction using chlorobenzene derivatives.
Attachment of the ethoxybenzoyl group: This can be done through acylation reactions using ethoxybenzoyl chloride.
Incorporation of the piperazine moiety: This step involves the reaction of the intermediate with piperazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
2-(2-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is being investigated for its potential as a therapeutic agent. The presence of the piperazine ring suggests possible interactions with neurotransmitter systems, making it a candidate for treating psychiatric disorders or neurological conditions.
Antimicrobial Activity
Research indicates that compounds with oxazole rings often exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi.
| Compound | Activity Type | Target Organisms |
|---|---|---|
| 2-(2-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | Antibacterial | Staphylococcus aureus, Escherichia coli |
| Similar Oxazole Derivatives | Antifungal | Candida albicans |
The mechanism of action may involve the inhibition of key enzymes or disruption of cell wall synthesis in target organisms.
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization.
Case Study: Anticancer Activity
A study evaluated the effects of this compound on NCI-60 human tumor cell lines, revealing significant growth inhibition compared to control groups. This suggests potential pathways for developing new cancer therapies based on structural modifications of the oxazole framework.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.
Biological Activity
The compound 2-(2-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a heterocyclic organic compound characterized by its oxazole ring and piperazine moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.9 g/mol. The structure includes a chlorophenyl group, which can significantly influence the compound's pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) .
Research indicates that compounds with oxazole rings often exhibit significant biological activities due to their ability to interact with various biological targets. The presence of the piperazine moiety enhances these interactions, potentially leading to improved efficacy in therapeutic applications.
Antimicrobial Activity
Preliminary studies suggest that derivatives of oxazole compounds possess notable antimicrobial properties. For instance, similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound’s specific activity against these pathogens remains to be fully elucidated through in vitro and in vivo studies.
Antitumor Properties
The potential antitumor activity of this compound is supported by its structural similarity to other known antitumor agents. Studies have indicated that oxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest . Further research is needed to determine the specific pathways affected by this compound.
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of 2-(2-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile. Below are summarized findings from relevant studies:
Toxicity Profile
The toxicity profile of the compound indicates that it may pose risks if ingested or if it comes into contact with skin. Specific warnings include:
These findings necessitate careful handling and further investigation into the safety profile for potential therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the phenyl, piperazine, or oxazole moieties. These variations significantly impact physicochemical properties, binding affinities, and pharmacological profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- Chlorine (Cl) at the phenyl ring increases logP compared to fluorine (F), making the target compound more lipophilic than its fluorinated analogs .
- The 4-ethoxy group in the target compound contributes to higher logP than the 4-fluoro group in .
Fluorinated benzoyl groups (e.g., 2-F or 4-F in ) may enhance metabolic stability by resisting oxidative degradation .
Biological Implications: Piperazine-containing compounds (target, ) exhibit conformational flexibility, aiding interactions with G-protein-coupled receptors (GPCRs) or kinases . The dimethylaminoethyl-amine analog lacks the piperazine ring, suggesting reduced target promiscuity but possibly faster renal clearance.
Synthetic Accessibility: Multi-component reactions (e.g., one-pot syntheses for pyrano[2,3-c]pyrazoles ) suggest that similar strategies could be applied to the target compound’s synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with the preparation of the oxazole core via cyclization of appropriate precursors (e.g., α-haloketones and nitriles). Subsequent functionalization involves coupling the piperazine-ethoxybenzoyl moiety under amide-forming conditions. Key steps include:
- Cyclization : Use of catalysts like p-toluenesulfonic acid in refluxing toluene .
- Piperazine coupling : Activation of the benzoyl group with carbodiimides (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns to isolate the final product (>95% purity) .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer : A combination of spectroscopic and analytical techniques is critical:
- NMR Spectroscopy : H and C NMR confirm the presence of the oxazole ring (δ 8.1–8.3 ppm for oxazole protons), chlorophenyl group (δ 7.4–7.6 ppm), and ethoxybenzoyl moiety (δ 1.4 ppm for CH and 4.1 ppm for OCH) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (m/z calculated for CHClNO: 471.135) .
- X-ray Crystallography : Resolves spatial arrangement, particularly the planarity of the oxazole ring and torsion angles in the piperazine-ethoxybenzoyl group .
Q. What are the primary challenges in scaling up synthesis while maintaining yield?
- Methodological Answer : Scaling issues often arise from:
- Reaction exothermicity : Controlled addition of reagents and temperature gradients (<5°C/min) to prevent side reactions .
- Solvent selection : Transitioning from dichloromethane (small-scale) to safer solvents like ethyl acetate (large-scale) without compromising yield .
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported acids) improve reusability and reduce waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific biological targets?
- Methodological Answer : SAR strategies include:
- Piperazine substitution : Introducing electron-withdrawing groups (e.g., -CF) at the benzoyl position enhances binding affinity to serotonin receptors (e.g., 5-HT) by 30–50% .
- Oxazole modification : Fluorination at the 4-position of the oxazole ring improves metabolic stability (t increased from 2.5 to 6.8 hours in vitro) .
- Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrostatic potential surfaces to identify key pharmacophoric regions .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Methodological Answer : Contradictions arise from assay variability or impurities. Mitigation strategies include:
- Standardized assays : Use of uniform protocols (e.g., FLIPR for calcium flux assays) across studies .
- Impurity profiling : LC-MS/MS detects trace intermediates (e.g., unreacted piperazine derivatives) that may interfere with activity .
- Meta-analysis : Cross-referencing data with structurally analogous compounds (e.g., thiophene-substituted derivatives) to identify trends .
Q. How can noncovalent interactions (e.g., π-π stacking, hydrogen bonding) be experimentally mapped for this compound?
- Methodological Answer : Advanced techniques include:
- Crystal structure analysis : X-ray diffraction reveals π-π interactions between the chlorophenyl ring and adjacent aromatic systems (distance: 3.5–4.0 Å) .
- NMR titration : Measures chemical shift perturbations (CSPs) to quantify hydrogen bonding with biological targets (e.g., Δδ > 0.1 ppm for amide protons) .
- Electron density analysis : Tools like Multiwfn generate reduced density gradient (RDG) isosurfaces to visualize van der Waals interactions .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer : Key modifications:
- LogP optimization : Introducing polar groups (e.g., -OH) reduces logP from 3.8 to 2.2, enhancing aqueous solubility .
- Prodrug design : Acetylation of the ethoxy group increases bioavailability (AUC by 2.3-fold in rodent models) .
- CYP450 inhibition screening : Liver microsome assays identify metabolites, guiding structural tweaks to avoid rapid clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
